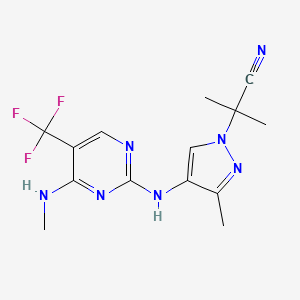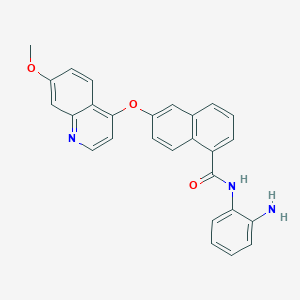![molecular formula C21H21N3O3S B612165 5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid CAS No. 1776116-74-5](/img/structure/B612165.png)
5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid
説明
5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid, also known as MC1742, is a compound with the molecular formula C21H21N3O3S . It has a molecular weight of 395.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrimidine ring attached to a phenyl group and a pentanehydroxamic acid group via a sulfanyl linkage . The IUPAC name for this compound is N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 3, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds , and its topological polar surface area is 116 Ų . The compound’s complexity, as computed by PubChem, is 606 .科学的研究の応用
Chemical Synthesis and Structural Analysis : The compound's synthesis and its structural features have been a subject of study. For instance, Gubanova et al. (2020) discussed the specific features of reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, leading to compounds with structural similarities to 5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid (Yu. O. Gubanova, V. Sharutin, O. Sharutina, & K. Petrova, 2020).
Potential in Drug Development : This compound and its analogs have been investigated for their potential as inhibitors of key enzymes such as thymidylate synthase and dihydrofolate reductase, which are important targets in cancer therapy. For example, Gangjee et al. (2008) synthesized analogs as potential dual inhibitors of these enzymes, showing promising results in inhibitory activities (A. Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008).
Antimicrobial and Antitumor Activities : Compounds with a similar structure have been shown to exhibit a range of biological activities. For instance, research by Meng et al. (2012) on derivatives of p-hydroxycinnamic acid, which include similar pyrimidin-2-yl sulfanyl moieties, revealed interactions with bovine serum albumin, suggesting potential antimicrobial and antitumor applications (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, & Cui-wu Lin, 2012).
Structural Characterization and Docking Studies : Structural characterization and molecular docking studies are essential in understanding the interaction of these compounds with biological targets. Al-Wahaibi et al. (2021) reported on the structural insights of dihydropyrimidine-5-carbonitrile derivatives, which are structurally similar, and their potential as dihydrofolate reductase inhibitors (L. H. Al-Wahaibi, A. Shaik, M. A. Elmorsy, M. Abdelbaky, S. García‐Granda, S. Thamotharan, V. Thiruvenkatam, & A. El-Emam, 2021).
作用機序
Mode of Action
MC1742 interacts with its targets (HDACs) by binding to the zinc ion in the active site of these enzymes, thereby inhibiting their activity . This inhibition leads to an increase in the acetylation levels of histone H3 and tubulin . Acetylation of histones is associated with the relaxation of chromatin and promotion of gene transcription .
Biochemical Pathways
The inhibition of HDACs by MC1742 affects several biochemical pathways. The increased acetylation of histones leads to changes in gene expression, affecting pathways involved in cell growth, differentiation, and apoptosis . Specifically, it has been shown to inhibit the growth of cancer stem cells .
Pharmacokinetics
Like other hdac inhibitors, it is expected to be well-absorbed and distributed throughout the body, particularly in areas with high concentrations of its target enzymes .
Result of Action
MC1742 has been shown to have several effects at the molecular and cellular levels. It increases the levels of acetylated histone H3 and acetylated tubulin . It also inhibits the growth of cancer stem cells, induces growth arrest, apoptosis, and differentiation in sarcoma cancer stem cells .
生化学分析
Biochemical Properties
MC1742 interacts with class I HDAC1/2/3/8 and class IIB HDAC6/10 . It shows a strong inhibitory effect on these enzymes, leading to increased levels of acetylated histone H3 and acetylated tubulin . The nature of these interactions involves the inhibition of HDACs, which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .
Cellular Effects
MC1742 has profound effects on various types of cells, particularly cancer stem cells (CSCs). It inhibits the growth of CSCs and induces apoptosis in these cells . The compound influences cell function by altering cell signaling pathways and gene expression, primarily through its action as an HDAC inhibitor .
Molecular Mechanism
MC1742 exerts its effects at the molecular level primarily through the inhibition of HDACs . By inhibiting these enzymes, MC1742 increases the acetylation of histone H3 and tubulin, leading to changes in gene expression . This can result in the induction of apoptosis and growth arrest in certain cells, such as CSCs .
Temporal Effects in Laboratory Settings
Over time, MC1742 continues to exert its effects on cellular function. While specific long-term effects can vary depending on the specific experimental setup, the compound generally maintains its ability to inhibit HDACs and influence gene expression .
Dosage Effects in Animal Models
The effects of MC1742 can vary with different dosages in animal models. While specific dosage effects can depend on the particular model and experimental setup, MC1742 generally shows a dose-dependent effect on the inhibition of HDACs and the induction of apoptosis .
Metabolic Pathways
MC1742 is involved in the metabolic pathways related to histone and protein acetylation . By inhibiting HDACs, it can affect the balance of acetylation and deacetylation, which are key post-translational modifications that regulate various cellular processes .
Transport and Distribution
MC1742 is transported and distributed within cells and tissues in a manner that allows it to exert its effects on HDACs . Specific transporters or binding proteins that it interacts with, as well as its specific localization or accumulation patterns, may vary depending on the cell type and experimental conditions .
Subcellular Localization
The subcellular localization of MC1742 can influence its activity or function. While specific localization patterns can depend on the cell type and experimental conditions, MC1742 generally acts in the nucleus where it can interact with HDACs and influence gene expression .
特性
IUPAC Name |
N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFVDNFTELWRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MC1742 interact with its target and what are the downstream effects observed in sarcoma cancer stem cells?
A1: MC1742 targets histone deacetylases (HDACs) []. HDACs are enzymes that remove acetyl groups from histone proteins, leading to tighter DNA packaging and gene silencing. By inhibiting HDACs, MC1742 promotes histone acetylation. This results in a more relaxed chromatin structure, allowing for increased gene expression. In the context of sarcoma cancer stem cells, MC1742 treatment has been shown to increase levels of acetyl-H3 and acetyl-tubulin []. These changes are associated with the induction of apoptosis (programmed cell death) and inhibition of cancer stem cell growth []. Furthermore, at non-toxic concentrations, MC1742 has demonstrated the ability to promote osteogenic differentiation in these cells [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)
![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)

![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)
![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)


